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Compound of Interest

Compound Name: 2-Methylserine

Cat. No.: B7767232

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methylserine, a non-
proteinogenic a-amino acid. We will delve into its fundamental chemical properties, discuss the
strategic considerations for its synthesis, provide detailed protocols for its analysis, and explore
its applications in the field of drug discovery and peptide chemistry. This document is intended
to serve as a practical resource for scientists engaged in research and development involving
modified amino acids.

Core Properties and Identifiers

2-Methylserine is an analog of the proteinogenic amino acid serine, distinguished by the
presence of a methyl group on the a-carbon. This structural modification imparts unique
conformational and metabolic properties. The compound exists as a racemate (D/L mixture)
and as distinct stereoisomers (L- and D-forms), each with its own specific identifiers and
potential biological activities.
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Property Value Notes
Molecular Formula C4HoNO3 [1112113114]
Molecular Weight 119.12 g/mol [1112][31[4]

2-Amino-3-hydroxy-2-
IUPAC Name ) ) [1][4]
methylpropanoic acid

Synonyms a-methylserine [4]

Solubility Soluble in water [1]

Stereoisomer-Specific Data

The stereochemistry of 2-Methylserine is a critical consideration for its application, particularly
in biological systems where enzymes and receptors exhibit high stereoselectivity.

Form CAS Registry Number® PubChem CID
D/L (Racemic) 5424-29-3 94309

L-form 16820-18-1 7000050
D-form 81132-44-7 439656

Data sourced from PubChem, Wikipedia, and CAS Common Chemistry.[1][2][3][4][5]

Strategic Importance in Peptide and Drug Design

The incorporation of non-proteinogenic amino acids like 2-Methylserine into peptides or small
molecule therapeutics is a well-established strategy to enhance pharmacological properties.
The key driver for this is the a-methyl group.

Causality Behind its Utility:

o Conformational Constraint: The methyl group restricts the rotational freedom around the
peptide backbone (phi and psi angles). This can lock the peptide into a specific, biologically
active conformation, potentially increasing its binding affinity and selectivity for a target
receptor or enzyme.
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o Metabolic Stability: The a-methyl group provides steric hindrance, shielding the adjacent
peptide bond from cleavage by peptidases and proteases. This inherent resistance to
enzymatic degradation can significantly prolong the in-vivo half-life of a peptide-based drug.

The choice between the L- and D-enantiomer is crucial. While peptides in nature are composed
of L-amino acids, incorporating a D-amino acid like 2-Methyl-D-serine can further enhance
proteolytic resistance and explore novel conformational spaces for target interaction.

Synthesis and Purification Workflow

The synthesis of enantiomerically pure 2-Methylserine on a laboratory or industrial scale
requires robust and complementary strategies to ensure high chemical and stereochemical
purity. While multiple patented routes exist, a conceptual workflow highlights the critical stages
involved.

Conceptual Synthesis Workflow Diagram
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Phase 1: Synthesis
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Caption: Conceptual workflow for the synthesis and purification of 2-Methylserine.
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Expertise in Practice: The choice of an asymmetric synthesis route over classical resolution is
often driven by efficiency and cost at scale. Using a chiral catalyst, for instance, can obviate the
need for stoichiometric chiral auxiliaries and simplify downstream purification. The protecting
group strategy is also critical; groups like Boc (tert-butyloxycarbonyl) are chosen for their
stability during methylation and ease of removal under acidic conditions that do not racemize
the newly formed stereocenter.

Experimental Protocol: HPLC Analysis of 2-
Methylserine

To ensure the purity and quantify the concentration of 2-Methylserine in research samples
(e.g., reaction mixtures, biological media), a robust analytical method is essential. High-
Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Protocol: Reversed-Phase HPLC for 2-Methylserine
Quantification

This protocol provides a self-validating framework for quantifying 2-Methylserine. The
inclusion of a standard curve ensures the accuracy of the measurements.

1. Materials & Reagents:

o HPLC system with a UV detector.

» Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 pum particle size).
e 2-Methylserine analytical standard.

» Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Sample Diluent: Deionized water.

e 0.22 pm syringe filters.

2. Standard Preparation:
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Prepare a 1 mg/mL stock solution of the 2-Methylserine standard in deionized water.

Perform serial dilutions to create a calibration curve with at least five concentrations (e.g.,
100 pg/mL, 50 pg/mL, 25 pg/mL, 10 pg/mL, 5 pg/mL).

. Sample Preparation:

For a chemical reaction sample, dilute an aliquot with deionized water to fall within the range
of the standard curve.

For a biological sample, precipitate proteins by adding 3 volumes of cold acetonitrile.
Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

Filter all prepared standards and samples through a 0.22 um syringe filter before injection.
. HPLC Method:

Flow Rate: 1.0 mL/min

Injection Volume: 10 pL

UV Detection Wavelength: 210 nm (Note: As 2-Methylserine lacks a strong chromophore,
detection may require derivatization for higher sensitivity, or the use of a mass
spectrometer).

Gradient Elution:

0-2 min: 0% B

[¢]

2-10 min: 0% to 30% B

[e]

[e]

10-12 min: 30% to 90% B (Column Wash)

12-15 min: 90% B

o

[¢]

15-16 min: 90% to 0% B (Return to Initial)

[¢]

16-20 min: 0% B (Equilibration)
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5. Data Analysis:

Integrate the peak area corresponding to 2-Methylserine for all standards and samples.

Plot a calibration curve of peak area versus concentration for the standards.

Determine the concentration of 2-Methylserine in the samples by interpolating their peak
areas from the linear regression of the calibration curve.

HPLC Workflow Diagram

Sample & Standard Prep

HPLC Analysis Data Processing

nown Sal e
Prepare Stock Create Serial Filter All Samples | | _ N Inject into Separation on UV Detection | | N Integrate Generate Quantify Sample
Standard Dilutions (0.22 pm) HPLC System (C18 Column (210 nm) Peak Areas Calibration Curve Concentration

Click to download full resolution via product page

Caption: Standard workflow for the quantitative analysis of 2-Methylserine via HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylserine:
Properties, Synthesis, and Analytical Methodologies]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b7767232#2-methylserine-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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